molecular formula C20H23FN2O2S B2540854 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide CAS No. 2034573-07-2

1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

Cat. No. B2540854
CAS RN: 2034573-07-2
M. Wt: 374.47
InChI Key: IJIGMLIVCHQLEN-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a fluorophenyl group, a furan moiety, and a cyclopropane carboxamide structure. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reaction and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, with a total yield of 48.8% . This suggests that the synthesis of the compound might also involve similar strategies, such as nucleophilic substitution, to introduce the desired functional groups onto the cyclopropane core.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as 1H NMR and mass spectrometry. These methods provide detailed information about the chemical environment of the atoms within the molecule and the molecular weight, respectively . For the compound , similar analytical techniques would likely be employed to confirm the structure and to ensure the purity of the synthesized molecule.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the compound . However, the related compounds have been synthesized using reactions that are common in organic chemistry, such as nucleophilic substitution and ester hydrolysis . These reactions are typically used to introduce or modify functional groups within a molecule, which is crucial for the synthesis of complex organic compounds.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Features

Researchers have developed methods for synthesizing monofluorinated cyclopropanecarboxylates, which include compounds structurally related to the chemical . These synthetic routes often employ transition metal-catalyzed reactions and aim at producing optically active forms of these compounds. The structural examination of these compounds, including their solid-state structures, has been conducted through techniques like X-ray crystallography, revealing interesting intermolecular interactions (Haufe et al., 2002).

Antimicrobial and Biological Evaluation

Compounds with structural similarities to 1-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide have been synthesized and evaluated for their antimicrobial activities. For example, derivatives synthesized from 3,4-Difluoronirobenzene have shown promising antibacterial and antifungal activities. These evaluations indicate the potential utility of such compounds in developing new antimicrobial agents (Loganathan Velupillai et al., 2015).

Pharmacological Potential

The synthesis and biological evaluation of related compounds, including fluoroquinolone-based 4-thiazolidinones, have been conducted to assess their antimicrobial properties. These studies involve synthesizing a range of compounds and testing them for antibacterial and antifungal activities, providing insights into the pharmacological potential of these chemical frameworks (N. Patel & S. D. Patel, 2010).

Chemical Transformations and Reactivity

Research on transformations under specific cyclization conditions has shown how N-substituted cyclopropane-carboxamides and analogs undergo cyclization, leading to the synthesis of diverse quinolin-4(1H)-ones. These transformations highlight the reactivity of the cyclopropane moiety and its utility in synthesizing complex heterocyclic structures (S. S. Mochalov et al., 2016).

Antiproliferative Activity

The synthesis of compounds bearing cyclopropane moieties and their evaluation for antiproliferative activity against cancer cell lines further demonstrate the application of this chemical structure in medicinal chemistry. Research focusing on specific derivatives has shown significant inhibitory activity, indicating the potential for developing anticancer therapies (J. Lu et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c21-17-3-1-16(2-4-17)20(6-7-20)19(24)22-13-18(15-5-10-25-14-15)23-8-11-26-12-9-23/h1-5,10,14,18H,6-9,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIGMLIVCHQLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=COC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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